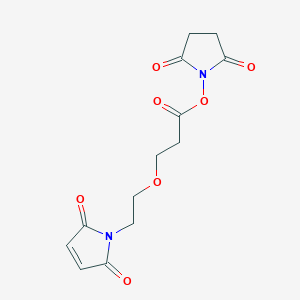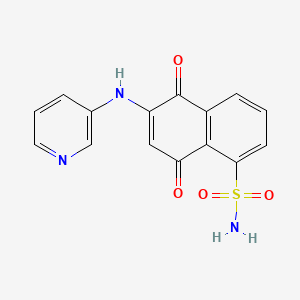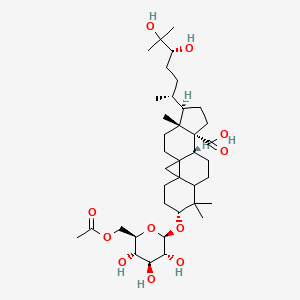
Mal-PEG1-NHS ester
Vue d'ensemble
Description
Mal-PEG1-NHS ester is a PEG-based PROTAC linker used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . It contains a maleimide group and an NHS ester group .
Synthesis Analysis
The synthesis of Mal-PEG1-NHS ester involves the use of a cleavable ADC linker . This linker is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs .Molecular Structure Analysis
The molecular formula of Mal-PEG1-NHS ester is C13H14N2O7 . It has a molecular weight of 310.3 g/mol .Chemical Reactions Analysis
Mal-PEG1-NHS ester is a useful cross-linker with a PEG spacer group . At neutral pH, the maleimide group can react quickly with sulfhydryl groups to form stable sulfide bonds .Physical And Chemical Properties Analysis
Mal-PEG1-NHS ester is a solid substance . It is white to off-white in color . It has a high solubility in DMSO .Applications De Recherche Scientifique
Labeling Primary Amines
Mal-PEG1-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The NHS ester group in the compound reacts with primary amines to form stable amide bonds, making it a valuable tool in bioconjugation .
Connecting Biomolecules with a Thiol
The maleimide group in Mal-PEG1-NHS ester reacts with a thiol group to form a covalent bond . This enables the connection of a biomolecule with a thiol, providing a method for linking two different molecules together .
Enhancing Therapeutic Efficacy of Immunoglobulin
Mal-PEG1-NHS ester is used in the chemical engineering of erythrocyte membranes to display antibodies, enhancing their efficacy and lifetime while reducing side effects. This has shown potential in removing antigens like TNFα from serum.
Improving Cell Adhesion in Bioactive Hydrogels
Bioactive hydrogels benefit from Mal-PEG1-NHS ester, which is used for functionalizing bioactive factors in PEG hydrogels. This application was detailed in a study focusing on the use of Acrylate-PEG-NHS for enhancing initial and sustained cell-material interactions in hydrogel networks.
Facilitating Peptide/Protein PEGylation
Mal-PEG1-NHS ester is instrumental in peptide and protein PEGylation. An example is its use in developing well-defined fluorescent α-functional polymethacrylates with PEG side chains, designed for quantitative coupling with peptides and proteins.
Polymer Hydrogel Formation and Biomedical Applications
Mal-PEG1-NHS ester contributes to the formation of polymer hydrogels. These hydrogels show promise for in-vivo applications like wound healing and tissue engineering.
PEGylation in Biopharmaceuticals
Targeted Drug Delivery Systems
Mal-PEG1-NHS ester has also been utilized in the development of targeted drug delivery systems . By conjugating Mal-PEG1-NHS ester to a targeting molecule, such as an antibody or a peptide, it can be used to selectively deliver drugs to specific cells or tissues, improving the therapeutic index and reducing off-target effects .
Mécanisme D'action
The NHS ester group of Mal-PEG1-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Orientations Futures
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O7/c16-9-1-2-10(17)14(9)6-8-21-7-5-13(20)22-15-11(18)3-4-12(15)19/h1-2H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRJPIJPLBUEHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901114382 | |
| Record name | Propanoic acid, 3-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901114382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mal-PEG1-NHS ester | |
CAS RN |
1807518-72-4 | |
| Record name | Propanoic acid, 3-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901114382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















